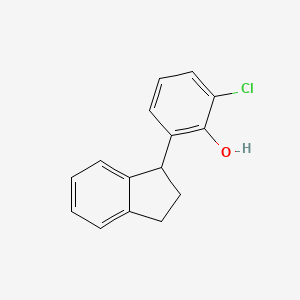
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both benzimidazole and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of benzimidazole derivatives with isoindole derivatives. One common method involves the reaction of 2-aminobenzimidazole with phthalic anhydride under reflux conditions in a suitable solvent such as toluene or xylene. The reaction is typically carried out at elevated temperatures (around 120-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzimidazole oxides and isoindole oxides.
Reduction: Formation of reduced benzimidazole and isoindole derivatives.
Substitution: Formation of substituted benzimidazole and isoindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-indole-1,3(2H)-dione: Contains an indole ring instead of an isoindole ring, leading to different chemical and biological properties.
Uniqueness
2-(2,3-Dihydro-1H-benzimidazol-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both benzimidazole and isoindole moieties, which confer distinct chemical reactivity and potential biological activities. The dihydro moiety also adds to its uniqueness, influencing its stability and reactivity.
Propiedades
Número CAS |
85354-91-2 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-benzimidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8,15-17H |
Clave InChI |
OFJHISDHGMZLEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
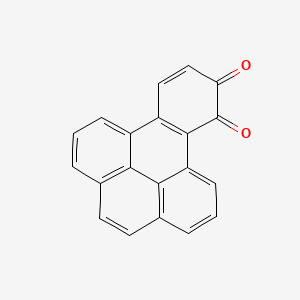

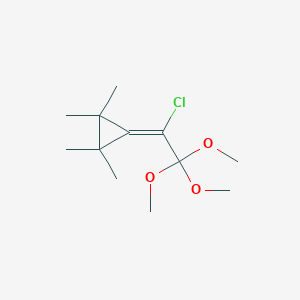
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)

![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
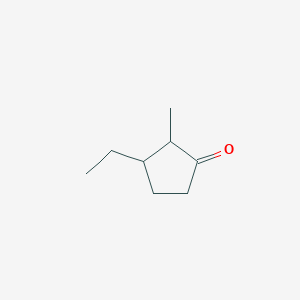
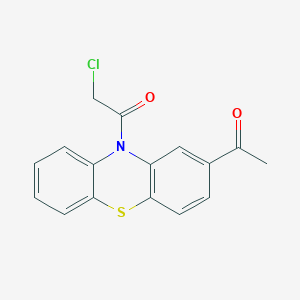
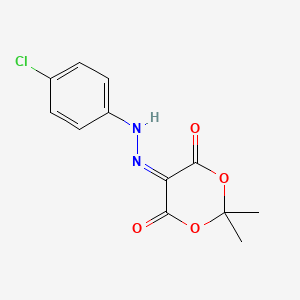
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
